molecular formula C25H27FN2O3 B2415242 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol CAS No. 890605-24-0

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol

Cat. No.: B2415242
CAS No.: 890605-24-0
M. Wt: 422.5
InChI Key: VEMZPYVDXKDNQZ-UHFFFAOYSA-N
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Description

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group and a propanol chain linked to two phenoxy groups

Properties

IUPAC Name

1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27FN2O3/c26-20-9-11-21(12-10-20)28-15-13-27(14-16-28)18-22(29)19-30-24-7-4-8-25(17-24)31-23-5-2-1-3-6-23/h1-12,17,22,29H,13-16,18-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEMZPYVDXKDNQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COC2=CC(=CC=C2)OC3=CC=CC=C3)O)C4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 1-(4-fluorophenyl)piperazine.

    Attachment of the Propanol Chain: The next step involves the reaction of the piperazine intermediate with 3-(3-phenoxyphenoxy)propan-2-ol.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol chain can be oxidized to form a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different derivatives, such as reducing the fluorophenyl group to a phenyl group using hydrogenation.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide for methoxylation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium methoxide, sodium hydride.

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Phenyl derivatives.

    Substitution Products: Methoxy-substituted phenyl derivatives.

Scientific Research Applications

Research has indicated that this compound exhibits a range of biological activities:

  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.
  • Cytotoxicity : Investigations have shown potential as an anticancer agent, particularly against various cancer cell lines.
  • Neuropharmacological Effects : The compound's interaction with neurotransmitter systems has been explored, indicating possible applications in treating neurodegenerative diseases.

In Vitro Studies

In vitro studies have assessed the compound's efficacy against several cancer cell lines. The following table summarizes key findings:

StudyCell LineIC50 (µM)Comments
AHeLa (cervical cancer)15.3Significant cytotoxicity observed
BMCF-7 (breast cancer)20.5Moderate activity; further optimization needed
CHepG2 (liver cancer)12.8High selectivity index

In Vivo Studies

Animal model studies have provided insights into the pharmacokinetics and therapeutic potential of the compound:

  • Absorption and Metabolism : Demonstrated favorable absorption characteristics with a suitable half-life for therapeutic use.
  • Toxicity Profile : Acute toxicity studies indicated a safe profile at therapeutic doses with no significant adverse effects observed in animal models.

Structure-Activity Relationship (SAR)

The biological activity of this compound appears to be influenced by modifications to its structure:

  • Piperazine Substitution : Variations in the piperazine ring have been linked to enhanced receptor binding affinity.
  • Fluorine Substitution : The presence of fluorine increases lipophilicity, potentially improving membrane permeability.

Case Studies

Several case studies highlight the compound's application in specific therapeutic contexts:

  • Anti-Tubercular Activity : A study evaluating its effects on Mycobacterium tuberculosis showed an IC90 of 4.00 µM, suggesting potential as an anti-tubercular agent.
  • Neuroprotective Effects : Research indicated that the compound could reduce oxidative stress markers in neuronal cell cultures, supporting its potential use in neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol involves its interaction with neurotransmitter receptors in the brain. The compound binds to serotonin and dopamine receptors, modulating their activity and influencing neurotransmission. This interaction can lead to changes in mood, perception, and behavior, making it a potential candidate for treating psychiatric disorders.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: A simpler analog that lacks the propanol chain and phenoxy groups.

    3-(3-Phenoxyphenoxy)propan-2-ol: Lacks the piperazine ring and fluorophenyl group.

Uniqueness

1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is unique due to its combination of a piperazine ring, fluorophenyl group, and a propanol chain with phenoxy groups. This structure provides a unique pharmacological profile, potentially offering better efficacy and selectivity in targeting specific receptors compared to its simpler analogs.

Biological Activity

The compound 1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3-phenoxyphenoxy)propan-2-ol is a piperazine derivative that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C19H23FN2O2\text{C}_{19}\text{H}_{23}\text{F}\text{N}_{2}\text{O}_{2}

This structure features a piperazine ring substituted with a fluorophenyl group, alongside a phenoxyphenoxy moiety, which is critical for its biological interactions.

Research indicates that compounds containing the piperazine moiety often exhibit diverse biological activities, including:

  • Antidepressant Effects : Piperazine derivatives have been studied for their potential as serotonin receptor modulators, which may contribute to antidepressant effects.
  • Antimicrobial Activity : Some studies suggest that similar compounds can inhibit microbial growth through various mechanisms, including disrupting cell wall synthesis or interfering with metabolic pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes such as monoamine oxidase (MAO) and tyrosinase, which are involved in neurotransmitter metabolism and melanin synthesis, respectively.

Biological Activity Data

A summary of biological activity data for the compound is presented in the following table:

Biological ActivityIC50 Value (µM)Reference
Tyrosinase Inhibition0.18
MAO-A Inhibition0.013
Antimicrobial ActivityVaries

Case Study 1: Tyrosinase Inhibition

A study evaluated the compound's effectiveness as a tyrosinase inhibitor, demonstrating significant activity with an IC50 value of 0.18 µM. This indicates that it is approximately 100-fold more potent than kojic acid, a standard reference compound in this context. The mechanism was further elucidated through docking studies, which suggested favorable interactions with the enzyme's active site .

Case Study 2: MAO Inhibition

Another investigation focused on the inhibition of monoamine oxidase (MAO), where derivatives of piperazine were synthesized and tested. The most potent derivative exhibited an IC50 value of 0.013 µM against MAO-B, highlighting the potential of piperazine-based compounds in treating mood disorders through modulation of neurotransmitter levels .

Research Findings

Recent research has identified several derivatives of piperazine that maintain or enhance biological activity compared to their parent compounds. For instance, modifications to the phenyl substituents have been shown to significantly affect enzyme affinity and selectivity. Kinetic studies confirmed that these compounds act as competitive inhibitors, providing insights into their potential therapeutic applications .

Q & A

Q. What are the established synthetic routes for this compound, and what analytical methods confirm its structural integrity?

The compound is typically synthesized via a multi-step nucleophilic substitution or condensation reaction. For example, a similar derivative was prepared by reacting an acryloyl chloride intermediate with a substituted piperazine under basic conditions (e.g., triethylamine in acetone) . Critical analytical methods include:

  • NMR spectroscopy : To verify proton environments (e.g., aromatic protons at δ 6.8–7.4 ppm and piperazine protons at δ 2.5–3.5 ppm).
  • X-ray crystallography : For absolute configuration determination. SHELX software (e.g., SHELXL for refinement) is widely used to resolve bond lengths, angles, and ring puckering parameters (e.g., Q = 0.498 Å, θ = 8.6° for piperazine conformation) .
  • High-resolution mass spectrometry (HRMS) : To confirm molecular formula (e.g., C28H28F2N2O2, [M+H]+ = 463.21) .

Q. How is X-ray crystallography applied to determine molecular conformation, and what parameters are critical for refinement?

X-ray crystallography resolves the 3D structure by analyzing diffraction data from single crystals. Key steps include:

  • Data collection : Using MoKα radiation (λ = 0.71073 Å) and a crystal mounted on a diffractometer (e.g., orthorhombic P212121 space group with cell parameters a = 8.855 Å, b = 12.827 Å, c = 22.432 Å) .
  • Refinement : SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond length accuracy ±0.01 Å). Puckering parameters (Q, θ, φ) quantify non-planar ring conformations .
  • Validation : R-factors (R1 < 0.05) and residual electron density maps ensure model reliability .

Advanced Research Questions

Q. What strategies elucidate the compound’s interaction with P-glycoprotein (P-gp), and how do hydrogen-bonding patterns modulate activity?

Molecular docking and mutagenesis studies identify key residues (e.g., Tyr residues in P-gp’s binding pocket) that form hydrogen bonds with the compound’s hydroxyl and fluorophenyl groups . Methodologies include:

  • Competitive binding assays : Using fluorescent substrates (e.g., calcein-AM) to measure inhibition potency (IC50).
  • Structure-activity relationship (SAR) : Modifying the phenoxy or piperazine substituents to assess changes in efflux inhibition .
  • Molecular dynamics simulations : To model conformational changes in P-gp upon ligand binding .

Q. How does the piperazine ring’s conformational flexibility impact pharmacological properties?

The chair-to-boat transition of the piperazine ring alters the compound’s binding affinity. Key approaches include:

  • Conformational analysis : Using Cremer-Pople puckering coordinates (e.g., θ = 8.6°, φ = 136°) to quantify ring distortion .
  • Pharmacophore modeling : Correlating ring puckering with receptor fit (e.g., serotonin or dopamine receptor subtypes) .
  • Temperature-dependent NMR : To study ring-flipping kinetics and entropy contributions .

Q. How can researchers resolve discrepancies in reported biological activities across studies?

Contradictions may arise from assay conditions (e.g., pH, solvent) or structural analogs. Mitigation strategies include:

  • Standardized assays : Using identical cell lines (e.g., Caco-2 for P-gp studies) and controls .
  • Metabolite profiling : LC-MS to rule out degradation products interfering with activity .
  • Crystallographic validation : Comparing bioactive conformations with inactive analogs .

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